ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
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Overview
Description
Ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a synthetic organic compound It is characterized by the presence of a nitrobenzoyl group, a chloro substituent, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoindole Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Nitrobenzoyl Group: This step involves the nitration of a benzoyl chloride derivative, followed by chlorination to introduce the chloro substituent.
Coupling Reaction: The nitrobenzoyl chloride is then coupled with the isoindole core using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetoacetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, potassium tert-butoxide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: Amino derivative of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Carboxylic acid derivative
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It may be employed as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The nitrobenzoyl group could play a crucial role in binding interactions, while the isoindole moiety might contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can be compared with other compounds having similar structural features:
Ethyl (2Z)-2-[3-[(2-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate: Lacks the chloro substituent, which may affect its reactivity and binding properties.
Ethyl (2Z)-2-[3-[(2-chloro-5-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate: Contains a methyl group instead of a nitro group, potentially altering its electronic properties and reactivity.
Ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]pyrrol-1-ylidene]-3-oxobutanoate: Features a pyrrole ring instead of an isoindole ring, which may influence its stability and interaction with biological targets.
Properties
IUPAC Name |
ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O6/c1-3-31-21(28)17(11(2)26)18-13-6-4-5-7-14(13)19(23-18)24-20(27)15-10-12(25(29)30)8-9-16(15)22/h4-10H,3H2,1-2H3,(H,23,24,27)/b18-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQZPGPXMMJCFR-ZCXUNETKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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